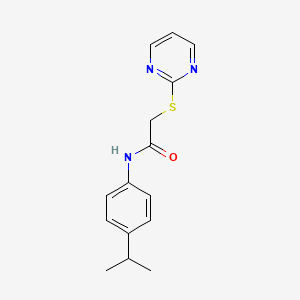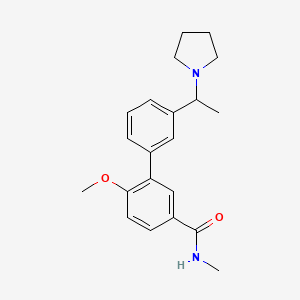![molecular formula C22H27N3O2S B5649885 2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)
2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the target compound, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, the practical and divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes highlights the efficiency of Michael addition reactions for introducing various substituents (Yang et al., 2008).
Molecular Structure Analysis
The crystal structure of related diazaspiro[5.5]undecane derivatives reveals details about the spatial arrangement and the stereochemistry of these compounds. Single-crystal X-ray diffraction techniques have been employed to structurally characterize these molecules, offering insights into their molecular geometry and the interactions that stabilize their structures (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives exhibit a range of chemical reactivities, influenced by their unique structural features. The synthesis and reactivity of these compounds, such as the formation of antihypertensive agents through substitution reactions, demonstrate their potential for further chemical modifications and applications in medicinal chemistry (Clark et al., 1983).
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethyl)-9-(3-thiophen-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-20(5-4-18-7-14-28-16-18)24-12-9-22(10-13-24)8-6-21(27)25(17-22)15-19-3-1-2-11-23-19/h1-3,7,11,14,16H,4-6,8-10,12-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZRJVYKZVOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CSC=C3)CN(C1=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

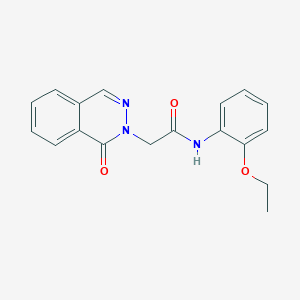
![(3R*,4S*)-4-cyclopropyl-1-[(3,4-dimethylphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5649817.png)
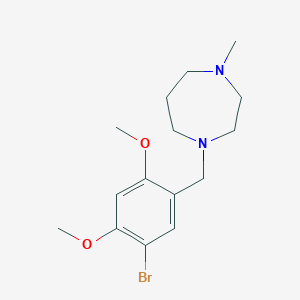
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
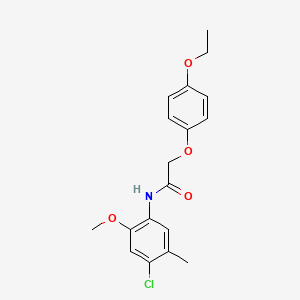
![2-(3-methoxypropyl)-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649843.png)

![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)
![1-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4-methylphthalazine](/img/structure/B5649878.png)
![3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)

